
2-Bromo-5-iodo-3,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodo-3,6-dimethylpyridine is an organic compound with the molecular formula C7H7BrIN It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 2nd and 5th positions, respectively, and methyl groups at the 3rd and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-3,6-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 3,6-dimethylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-iodo-3,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.
Major Products:
- Substituted pyridines with various functional groups.
- Biaryl compounds formed through coupling reactions .
Applications De Recherche Scientifique
2-Bromo-5-iodo-3,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-5-iodo-3,6-dimethylpyridine in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic or electrophilic attack. The presence of methyl groups influences the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
2-Bromo-5-iodopyridine: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
3-Bromo-2,6-dimethylpyridine: Similar methyl substitution but different halogenation pattern.
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid: Contains additional functional groups, offering different chemical properties and uses.
Uniqueness: 2-Bromo-5-iodo-3,6-dimethylpyridine is unique due to the specific positioning of bromine, iodine, and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C7H7BrIN |
|---|---|
Poids moléculaire |
311.95 g/mol |
Nom IUPAC |
2-bromo-5-iodo-3,6-dimethylpyridine |
InChI |
InChI=1S/C7H7BrIN/c1-4-3-6(9)5(2)10-7(4)8/h3H,1-2H3 |
Clé InChI |
DOIYZSMCUFGXOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1Br)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


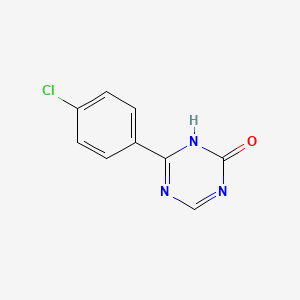
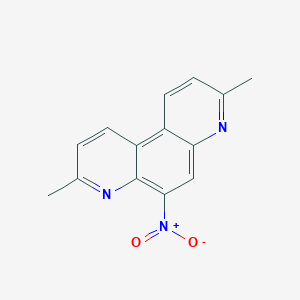

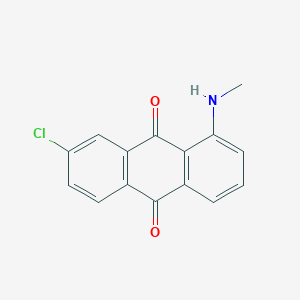

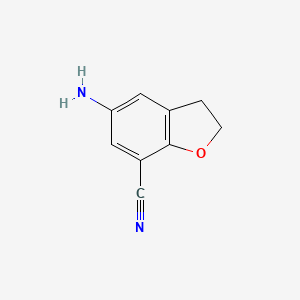
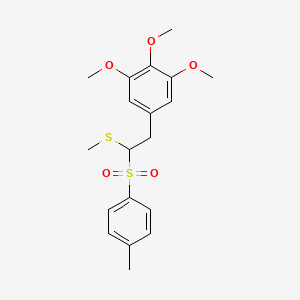
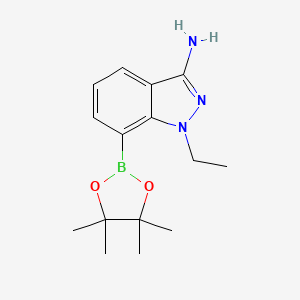

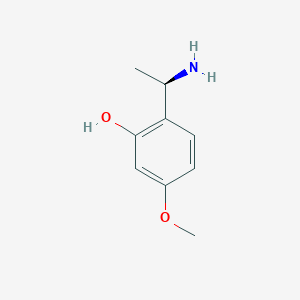
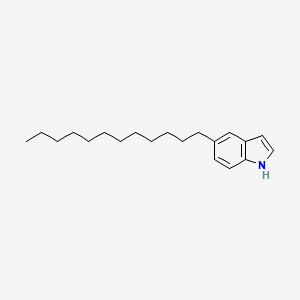

![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)
